molecular formula C₁₅H₁₅N₃O₄ B1145385 N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide CAS No. 1421593-80-7

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

Cat. No. B1145385
M. Wt: 301.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide and related compounds involves multi-component reactions, showcasing the efficiency and versatility of modern organic synthesis techniques. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a Passerini three-component reaction, involving isocyanides, aldehydes, and acids, yielding products at room temperature with quantitative yields (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been elucidated through techniques such as X-ray diffraction (XRD) and spectroscopic methods including NMR and LC-MS. These studies provide insights into the stereochemistry and electronic structure of the molecule. For instance, the crystal structure of an anticancer drug derivative showed intermolecular hydrogen bonding and specific crystal parameters, offering a detailed view of its molecular geometry (Sharma et al., 2018).

Chemical Reactions and Properties

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide and its derivatives participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. The synthesis and pharmacological evaluation of derivatives have emphasized the importance of the amide structure position for activity, as seen in the study of antihypertensive agents (Watanuki et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. Studies have shown that these properties can be finely tuned through molecular modifications, as demonstrated in the synthesis and crystal structure analysis of related compounds (Sen' et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, define the compound's interactions and its stability under various conditions. For example, the synthesis of oxopiperazine derivatives highlighted the role of synthetic conditions in achieving desired chemical properties (Nikalje et al., 2011).

Scientific Research Applications

Comparative Teratological Investigation

Compounds structurally related to thalidomide, including 2,6-dioxopiperidine derivatives, were tested for teratogenic potency, revealing high teratogenic potential in White New Zealand rabbits (Helm et al., 1981).

Analgesic and Anti-inflammatory Activities

Novel quinazolinyl acetamides, including derivatives of 2-oxo-3H-isoindol-4-yl acetamide, showed promising analgesic and anti-inflammatory activities, with some compounds outperforming reference standards like diclofenac sodium (Alagarsamy et al., 2015).

Antioxidant Activity

New coumarin derivatives, structurally similar to the specified compound, demonstrated significant antioxidant activities, compared with ascorbic acid (Kadhum et al., 2011).

Anticonvulsant Agents

2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives were synthesized and evaluated for anticonvulsant and CNS depressant activities in mice, showing effectiveness against seizures (Nikalje et al., 2011).

Antibacterial and Antifungal Activities

Synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibited notable antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Synthesis of Water-Soluble Derivatives

A novel water-soluble phthalimide derivative of acetaminophen was synthesized, offering potential as an analgesic and antipyretic agent (Reddy et al., 2013).

Catalytic Peroxidation

Cobalt-catalyzed C-H activation and peroxidation of 2-oxindoles, related structurally to the mentioned compound, provided a new pathway for synthesizing biologically active 3-peroxy-2-oxindoles (Kong et al., 2016).

Aminopeptidase N Inhibitors

N-substituted-2,6-dioxopiperidin derivatives were synthesized as potential inhibitors of aminopeptidase N, an enzyme overexpressed in tumor cells and crucial in tumor invasion and angiogenesis (Xu Wen-fang, 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Future Directions

The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” has potential applications in the field of medicinal chemistry, particularly in the development of targeted protein degradation technology (PROTAC) . It can be used to degrade disease-implicated proteins by using the endogenous quality control mechanisms of a cell .

properties

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-8(19)16-11-4-2-3-9-10(11)7-18(15(9)22)12-5-6-13(20)17-14(12)21/h2-4,12H,5-7H2,1H3,(H,16,19)(H,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJSAVPLRWRWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-Lenalidomide

CAS RN

1421593-80-7
Record name N-Acetyl-lenalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL-LENALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJV98AX5KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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